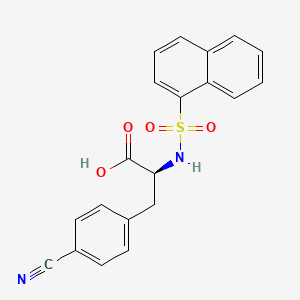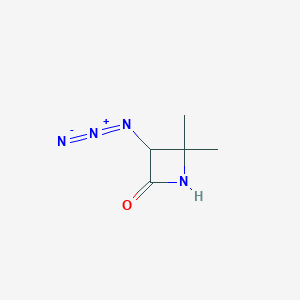
3-Azido-4,4-dimethylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azido-4,4-dimethylazetidin-2-one is a chemical compound with the molecular formula C5H8N4O. It belongs to the class of azetidinones, which are four-membered lactams. The azido group (-N3) attached to the azetidinone ring makes this compound particularly interesting due to its potential reactivity and applications in various fields of science and industry .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where an appropriate precursor, such as 4,4-dimethylazetidin-2-one, is treated with a source of azide ions, such as sodium azide (NaN3), under suitable conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for 3-Azido-4,4-dimethylazetidin-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and safety in industrial settings .
化学反应分析
Types of Reactions
3-Azido-4,4-dimethylazetidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group via nucleophilic substitution.
Copper(I) Catalysts: Employed in cycloaddition reactions to facilitate the formation of triazoles.
Hydrogen Gas and Catalysts: Used for the reduction of the azido group to an amine.
Major Products Formed
科学研究应用
3-Azido-4,4-dimethylazetidin-2-one has several applications in scientific research:
作用机制
The mechanism of action of 3-Azido-4,4-dimethylazetidin-2-one largely depends on the specific application and the chemical reactions it undergoes. For instance, in bioorthogonal chemistry, the azido group can react with alkynes to form stable triazole linkages, enabling the labeling and tracking of biomolecules without interfering with biological processes . The azido group can also be reduced to an amine, which can then participate in further biochemical interactions .
相似化合物的比较
Similar Compounds
4,4-Dimethylazetidin-2-one: Lacks the azido group and is less reactive in cycloaddition reactions.
3-Azido-1,2,4-triazole: Another azido compound with different reactivity and applications.
Azidothymidine (AZT): A nucleoside analog used in antiviral therapy, particularly for HIV.
Uniqueness
3-Azido-4,4-dimethylazetidin-2-one is unique due to its combination of the azetidinone ring and the azido group, which imparts distinct reactivity and versatility in chemical synthesis and biological applications .
属性
CAS 编号 |
80541-90-8 |
|---|---|
分子式 |
C5H8N4O |
分子量 |
140.14 g/mol |
IUPAC 名称 |
3-azido-4,4-dimethylazetidin-2-one |
InChI |
InChI=1S/C5H8N4O/c1-5(2)3(8-9-6)4(10)7-5/h3H,1-2H3,(H,7,10) |
InChI 键 |
RPWNIVGQTWCQCP-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C(=O)N1)N=[N+]=[N-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


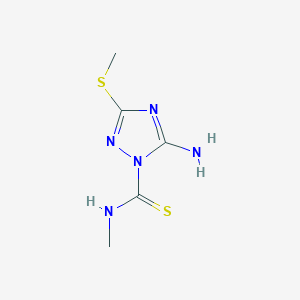
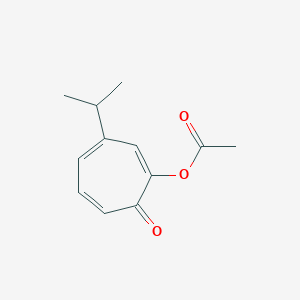
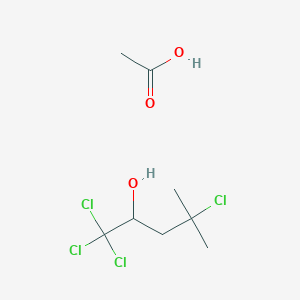

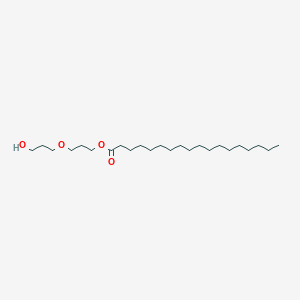
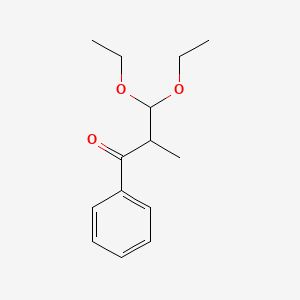
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)
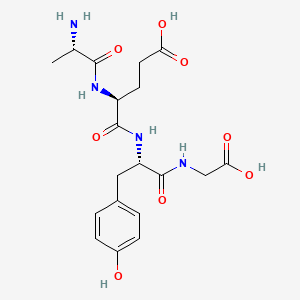


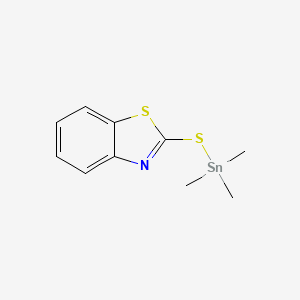
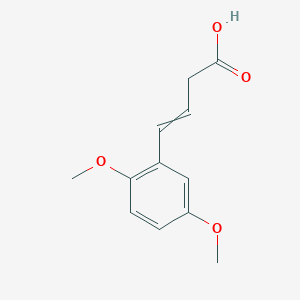
![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)
